molecular formula C8H9ClO B1583360 2-(3-Chlorophenyl)ethanol CAS No. 5182-44-5

2-(3-Chlorophenyl)ethanol

Cat. No.: B1583360
CAS No.: 5182-44-5
M. Wt: 156.61 g/mol
InChI Key: NDWAVJKRSASRPH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethanol (CAS: 5182-44-5) is a chlorinated aromatic alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol. It is structurally characterized by a hydroxyl (-OH) group attached to an ethyl chain linked to a 3-chlorophenyl ring. Key synonyms include 3-Chlorophenethyl alcohol and m-Chlorophenethyl alcohol .

The compound is frequently utilized in organic synthesis, such as in Mitsunobu reactions to form ethers (e.g., 5-[2-(3-Chloro-phenyl)-ethoxy]-nicotinic acid ethyl ester) . Its synthesis often involves acid-catalyzed esterification or reduction of precursors like 2-(3-chlorophenyl)acetic acid .

Preparation Methods

Chemical Synthesis via Reduction of 2-Chloro-1-(3-chlorophenyl)ethanone

One of the most prominent methods to prepare 2-(3-chlorophenyl)ethanol involves the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. This process yields the chiral alcohol with high enantiomeric excess (ee) and excellent yield, which is crucial for pharmaceutical applications.

  • Biocatalytic Reduction Using Candida ontarioensis
    Research demonstrates that resting cells of the yeast Candida ontarioensis efficiently catalyze the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol. Under optimal conditions at a substrate concentration of 10 g/L, the product was obtained with 99.9% ee and 99.0% yield.
    Further enhancement was achieved by pretreating the cells with cetyltrimethylammonium bromide, which permeabilized the cells and more than doubled their catalytic activity. This allowed a higher substrate concentration of 30 g/L with a shortened reaction time of 24 hours, producing the product with 99.9% ee and 97.5% yield.
    This biocatalytic approach offers a practical, efficient, and environmentally friendly route to prepare the chiral intermediate with high stereoselectivity and yield.
Parameter Condition Result
Substrate concentration 10 g/L 99.9% ee, 99.0% yield
Substrate concentration (permeabilized cells) 30 g/L 99.9% ee, 97.5% yield
Reaction time (permeabilized cells) 24 hours High conversion
Catalyst Resting or permeabilized Candida ontarioensis cells Excellent catalytic activity

Enzymatic Preparation Using Ketoreductase Catalysis

Another enzymatic approach involves ketoreductase enzymes to convert alpha-chloro-3-hydroxyacetophenone into (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, a closely related compound structurally similar to this compound.

  • Process Overview
    The reaction is carried out in a water/isopropanol mixture with ketoreductase-containing cells or enzyme powder, often from genetically engineered yeast or Escherichia coli. The reaction conditions include temperatures between 24–45 °C and reaction times from 5 to 36 hours, with phosphate buffer maintaining pH around 7.2–7.8.
    The cofactor NADP+ or NADPH is used to facilitate the enzymatic reduction. This method achieves substrate conversions greater than 99.5% and enantiomeric excess of 100% for the S-form product.
    Scale-up examples demonstrate the method's viability from laboratory to kilogram scale, maintaining high conversion and stereoselectivity.
Parameter Laboratory Scale Hectogram Scale Kilogram Scale
Substrate (alpha-chloro-3-hydroxyacetophenone) 2.5 g 320 g 7.0 kg
Isopropanol volume 3.5 mL 420 mL 13 L
Ketoreductase amount 0.5 g cells 50 g cells 0.28 kg enzyme powder
Reaction temperature 30 °C 38 °C 40 °C
Reaction time ~hours (TLC monitored) 22 hours ~hours (TLC monitored)
Conversion (HPLC) 99.6% 99.5% 99.7%
Enantiomeric excess (ee) 100% (S-form) 100% (S-form) 100% (S-form)

Chemical Synthesis via Wittig-Horner Reaction and Subsequent Transformations

A multi-step chemical synthesis route involves the preparation of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile as an intermediate, which can be further processed to obtain this compound derivatives.

  • Synthetic Route Details
    Starting from 3-pyridinecarbaldehyde and diethyl 3-chlorobenzylphosphonate, a Wittig-Horner reaction in sodium methoxide and DMF produces 3-[2-(3-chlorophenyl)ethylene]pyridine. This intermediate undergoes catalytic hydrogenation to reduce the double bond, followed by oxidation with hydrogen peroxide. The resulting oxide reacts with sodium cyanide and dimethyl sulfate via a Reissert reaction to yield the target nitrile compound.
    However, this method involves hazardous reagents such as explosive hydrogen peroxide and highly toxic sodium cyanide and dimethyl sulfate, requires strictly anhydrous conditions, and generates significant waste. The process is complicated, with low overall yield and environmental concerns.

Summary Table of Preparation Methods for this compound and Related Compounds

Method Type Key Reagents / Catalysts Conditions Yield / ee Advantages Disadvantages
Biocatalytic reduction Candida ontarioensis cells 10–30 g/L substrate, 24 h, 30 °C 97.5–99.0% yield, 99.9% ee High stereoselectivity, eco-friendly Requires cell culture and pretreatment
Enzymatic ketoreductase Ketoreductase enzyme or cells, NADP+ 24–45 °C, 5–36 h, pH ~7.2–7.8 >99.5% conversion, 100% ee High selectivity, scalable Requires enzyme/cofactor supply
Chemical multi-step synthesis Wittig-Horner reagents, H2O2, NaCN Anhydrous, multiple steps Low yield Established chemistry Toxic reagents, complex, low yield
Metal-catalyzed reduction Metal catalyst, formic acid, triethylamine Room temp to 40 °C, overnight ~98% ee Mild conditions, good ee Catalyst cost, purification needed

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-chlorophenylacetaldehyde or 3-chlorophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to 3-chlorophenylethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3-Chlorophenylacetaldehyde, 3-Chlorophenylacetic acid.

    Reduction: 3-Chlorophenylethane.

    Substitution: 3-Chlorophenylchloride derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-(3-Chlorophenyl)ethanol serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for modifications that lead to the development of more complex molecules. For instance, it can be transformed into derivatives through oxidation, reduction, or substitution reactions. The following table summarizes some synthetic routes involving this compound:

Reaction Type Reagents Conditions Products
OxidationPotassium permanganateAcidic conditions2-(3-chlorophenyl)acetaldehyde
ReductionHydrogen gas + Pd/CMild conditions2-amino-2-(3-chlorophenyl)ethanol
SubstitutionNucleophiles (amines)Basic conditionsVarious substituted derivatives

This versatility makes it valuable in the production of fine chemicals and pharmaceuticals.

Biological Research

Potential Biological Activities
Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. Studies have shown its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating diseases such as inflammation and infections.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. The compound exhibited significant inhibitory activity, particularly against Gram-positive bacteria. This finding supports its potential use as an antimicrobial agent in pharmaceutical formulations.

Medicinal Applications

Pharmaceutical Development
The compound is being explored for its potential use in developing drugs targeting neurological conditions. Its structural features may influence its interaction with biological targets, including neurotransmitter receptors .

Case Study: Neurological Research

Research focused on the enantioselective synthesis of derivatives from 3-chlorocinnamic acid has highlighted the compound's role in synthesizing pharmaceuticals with enhanced efficacy against neurological disorders . The resulting compounds showed promising results in preclinical models.

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized as a building block for synthesizing various fine chemicals. Its unique properties allow for large-scale production processes optimized for yield and purity.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

2-(3-Chlorophenyl)ethylamine

  • Molecular Formula : C₈H₁₀ClN
  • Molecular Weight : 155.62 g/mol
  • Key Differences : Replaces the hydroxyl group (-OH) with an amine (-NH₂), altering reactivity. The amine derivative is more basic and participates in nucleophilic substitutions or as a building block for pharmaceuticals.
  • Applications : Used in peptide synthesis and as an intermediate in drug development .

2-(4-Chlorophenyl)ethylamine

  • Molecular Formula : C₈H₁₀ClN
  • Molecular Weight : 155.62 g/mol
  • Key Differences : Chlorine substituent at the para position instead of meta. This positional isomerism affects electronic properties, influencing binding affinity in biological systems.
  • Applications : Similar to its meta counterpart but with distinct pharmacological profiles due to altered steric and electronic effects .

Alcohol Derivatives with Structural Variations

rac-1-(3-Chlorophenyl)ethanol

  • Molecular Formula : C₈H₉ClO
  • Molecular Weight : 156.61 g/mol
  • Key Differences : Hydroxyl group on a secondary carbon (CH-OH-CH₃) rather than a primary carbon. This structural difference impacts metabolic stability and enantioselectivity in catalytic processes.
  • Applications : Studied in deracemization techniques for producing chiral alcohols .

1-(3-Chlorophenyl)-2-(isopropylamino)ethanol

  • Molecular Formula: C₁₁H₁₆ClNO
  • Molecular Weight : 213.71 g/mol
  • Key Differences: Incorporates an isopropylamino (-NHCH(CH₃)₂) group, enhancing hydrogen-bonding capacity and lipophilicity.
  • Applications: Potential β-adrenergic receptor agonist or intermediate in cardiovascular drug synthesis .

Functional Group Substitutions

2-[(3-Chlorophenyl)thio]ethanol

  • Molecular Formula : C₈H₉ClOS
  • Molecular Weight : 188.67 g/mol
  • Key Differences : Replaces the hydroxyl oxygen with sulfur (-S-), forming a thioether. This increases nucleophilicity and resistance to oxidation.
  • Applications : Useful in synthesizing sulfides or as a ligand in coordination chemistry .

3-[(1R)-2-Chloro-1-hydroxyethyl]phenol

  • Molecular Formula : C₈H₈ClO₂
  • Molecular Weight : 171.60 g/mol
  • Key Differences: Contains a phenol group and a chiral center, enhancing acidity (pKa ~10 vs. ~15 for aliphatic alcohols) and enabling stereoselective interactions.
  • Applications: Potential use in asymmetric catalysis or as a chiral building block .

Amino-Alcohol Derivatives

(R)- and (S)-2-Amino-2-(3-chlorophenyl)ethanol

  • Molecular Formula: C₈H₁₀ClNO
  • Molecular Weight : 171.62 g/mol
  • Key Differences: Amino (-NH₂) substitution adjacent to the hydroxyl group, introducing bifunctional reactivity. Enantiomers exhibit distinct biological activities.
  • Applications : Intermediates in synthesizing chiral drugs targeting neurological or infectious diseases .

Biological Activity

2-(3-Chlorophenyl)ethanol, with the chemical formula C₈H₉ClO, is an organic compound characterized by a chlorophenyl group attached to a primary alcohol. Its structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

C8H9ClO\text{C}_8\text{H}_9\text{ClO}

This compound features a hydroxyl group (-OH) and a chlorinated phenyl ring, which contribute to its lipophilicity and potential interactions with biological systems.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological activities:

  • Antidepressant Effects : Studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for antidepressant development .
  • Anxiolytic Activity : Its ability to modulate neurotransmitter levels points towards potential anxiolytic properties, which are valuable in treating anxiety disorders.

The biological activity of this compound can be attributed to its interactions with various receptors and enzymes:

  • Serotonin Transporters : The compound has been shown to interact with serotonin transporters, suggesting it may act as a reuptake inhibitor.
  • Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with proteins and enzymes.

Case Studies

  • In Vivo Studies : In animal models, this compound demonstrated significant effects on behavior indicative of antidepressant activity. Mice treated with this compound showed improved performance in forced swim tests compared to control groups .
  • Binding Affinity Studies : Molecular docking studies revealed that this compound has favorable binding affinities for serotonin receptors, supporting its potential role as a therapeutic agent in mood disorders .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique properties of this compound:

CompoundKey ActivityBinding Affinity
This compoundAntidepressant, AnxiolyticModerate
(S)-2-amino-2-(3-chlorophenyl)ethanolAntidepressantHigh
(R)-2-amino-2-(3-chlorophenyl)ethanolNeuropharmacological effectsVariable

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Reduction Reactions : Commonly synthesized through the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH₄).
  • Catalytic Hydrogenation : An eco-friendly method has been developed for synthesizing chlorinated phenolic compounds that includes this compound as an intermediate product .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Chlorophenyl)ethanol, and what reaction conditions are typically employed?

this compound is synthesized via reduction of 3-chlorophenyl ketones (e.g., 3-chloroacetophenone) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternative routes include nucleophilic substitution of halogenated precursors with ethylene oxide derivatives. Reaction conditions often require inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. For example, LiAlH₄-mediated reductions are conducted in anhydrous ether at 0–5°C, followed by gradual warming to room temperature .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR : 1^1H and 13^13C NMR identify the ethanol moiety (δ ~1.5–2.0 ppm for -CH₂CH₂OH) and aromatic protons (δ ~7.0–7.5 ppm for the 3-chlorophenyl group).
  • IR : Stretching frequencies for -OH (~3300 cm⁻¹) and C-Cl (~550 cm⁻¹) confirm functional groups.
  • GC-MS : Retention times and fragmentation patterns (e.g., m/z 156 for [M]⁺) validate purity and structure .

Q. What biological screening assays are used to evaluate the antimicrobial potential of this compound derivatives?

Derivatives are tested against bacterial (e.g., E. coli, S. aureus) and fungal strains using broth microdilution (MIC assays) or disk diffusion methods. Structural modifications, such as esterification of the hydroxyl group, enhance activity against resistant pathogens. Positive controls (e.g., ampicillin) and solvent controls (DMSO) are critical for validity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the oxidation of this compound?

Oxidation to 2-(3-chlorophenyl)acetic acid using KMnO₄ or CrO₃ often yields over-oxidation by-products (e.g., chlorinated benzoic acids). Strategies include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone) improve selectivity.
  • Catalysts : TEMPO/NaOCl systems enable milder conditions, reducing side reactions.
  • Temperature control : Gradual addition of oxidants at 0–10°C suppresses degradation .

Q. What computational methods are employed to predict the interaction of this compound derivatives with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with bioactivity. Pharmacophore mapping identifies critical substituents for receptor binding .

Q. How can contradictory toxicological data for this compound across studies be resolved?

Discrepancies in LD₅₀ values (e.g., rodent vs. zebrafish models) may arise from metabolic differences. Meta-analyses should:

  • Standardize dose metrics (mg/kg vs. ppm).
  • Account for species-specific CYP450 enzyme activity.
  • Validate findings using in vitro hepatocyte assays to assess metabolic pathways .

Q. What crystallographic techniques elucidate the solid-state structure of this compound derivatives?

Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For example, studies on 2-(3-chlorophenyl)-3,5-diphenylisoxazolidine reveal chair conformations in the isoxazolidine ring and Cl···π interactions influencing stability .

Q. Methodological Considerations

Q. How are enantiomers of this compound resolved for chiral drug synthesis?

Chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) achieves enantiomeric excess (>95% ee). Kinetic resolution parameters (temperature, solvent polarity) are optimized via DOE (Design of Experiments) .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

HPLC-PDA detects chlorinated by-products (e.g., 3-chlorophenol) at ppm levels. Column selection (C18 vs. phenyl-hexyl) and mobile phase gradients (acetonitrile/water with 0.1% TFA) enhance resolution. Method validation follows ICH Q2(R1) guidelines .

Properties

IUPAC Name

2-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWAVJKRSASRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199773
Record name m-Chlorophenethylic alcohol
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5182-44-5
Record name 2-(3-Chlorophenyl)ethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Chlorophenethylic alcohol
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Record name m-Chlorophenethylic alcohol
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Record name m-chlorophenethylic alcohol
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Synthesis routes and methods I

Procedure details

To a mixture of 2-(3-chlorophenyl)acetic acid (11.4 g, 66.7 mmol) in 150 mL of THF was added LiAlH4 (3.04 g, 80.0 mmol) portionwise at 0° C. The resulting mixture was warmed to room temperature and stirred for 2 hours under N2 atmosphere. Then 2 N NaOH (30 mL) was added dropwise and extracted with EtOAc (2×150 mL). The organic layers were combined, dried over anhydrous Na2SO4, filtered, and concentrated to provide the crude product which was purified by column chromatography (silica gel, petroleum ether:ethyl acetate=50:1-10:1) to obtain 4.96 g of the title compound as a colorless oil. Yield: 55%.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (19 g,) was suspended in dry ether (300 ml) and 3-chlorophenylacetic acid (58 g,) in dry ether (600 ml) was added dropwise to the stirred suspension over 1 hr. The mixture was then heated at reflux for 2 hr. when tlc indicated completion of reaction. Excess lithum aluminium hydride was carefully decomposed with water (500 ml). The ether layer was separated off and 2M hydrochloric acid was used to break up the gelatinous aqueous layer which was then extracted with ether (2×400 ml). The combined ether layers were washed with water (300 ml), dried (sodium sulphate) and evaporated in vacuo to give 2-(3-chlorophenyl)ethanol as a pale yellow oil (53.1 g) characterised by its nmr spectrum.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(3-Chlorophenyl)ethanol
2-(3-Chlorophenyl)ethanol
2-(3-Chlorophenyl)ethanol
2-(3-Chlorophenyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.